Cas no 38078-09-0 (Diethylaminosulfur trifluoride)

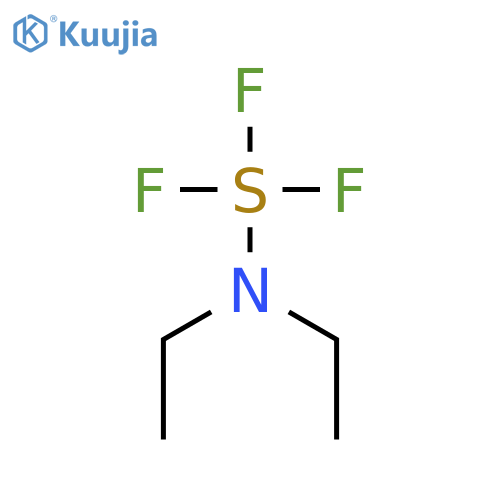

38078-09-0 structure

商品名:Diethylaminosulfur trifluoride

Diethylaminosulfur trifluoride 化学的及び物理的性質

名前と識別子

-

- Diethylaminosulfur trifluoride

- DAST

- (Diethylamino)sulfur trifluoride

- (Diethylamino)sulfur Trifluoride [Fluorinating Reagent]

- Diethylaminosulfur trifluoride(DAST)

- Diethylaminosulphur trifluoride (DAST)

- N-ethyl-N-(trifluoro-λ<sup>4</sup>-sulfanyl)ethanamine

- (Diethylamino)sulfur Trifluoride (DAST)

- Sulfur Trifluoride Diethylamine Complex

- DAST solution in dichloromethane

- diethylaminosulphur trifluoride

- diethylaminosulfurtrifluoride

- (Diethylamino)sulphur trifluoride

- diethylaminosulphurtrifluoride

- diethyl aminosulfurtrifluoride

- diethylamino sulfur trifluoride

- 78622BV6IJ

- Sulfur, (N-ethylethanaminato)trifluoro-, (T-4)-

- N-ETHYL-N-(TRIFLUORO-LAMBDA4-SULFANYL)ETHANAMINE

- Diethylaminosulfur trifluoride, 95%

- Diethylaminosulfur trifluoride; 95%

- EN300-97056

- (N-ethylethanaminato)-trifluorosulfur

- N,N-diethlaminosulfur trifluoride

- Q-101268

- Q412982

- diethyl(trifluoro-lambda4-sulfanyl)amine

- diethylamino-sulfur-trifluoride

- GS-3627

- DTXSID20191484

- N-ethyl-N-[tris(fluoranyl)-$l^{4}-sulfanyl]ethanamine

- n-ethyl-n-(trifluoro-lambda4-sulfanyl)-1-ethanamine

- (Diethylamino)sulfur trifluoride, technical, packed in PTFE bottles, >=90% (NMR)

- UNII-78622BV6IJ

- SCHEMBL1693

- trifluoro(diethylamino)sulfur

- Sulfur, (N-ethylethanaminato)trifluoro-, (beta-4)-

- N,N-diethyl-1,1,1-trifluoro-l4-sulfanamine

- FT-0604910

- diethylamino-sulfur trifluoride

- n-ethyl-n-(trifluoro-lambda4-sulphanyl)-1-ethanamine

- AKOS005063399

- DAST (FLUORINATING AGENT)

- (T-4)-(N-Ethylethanaminato)trifluorosulfur

- diethylamino-sulphur trifluoride

- diethylaminosulfur trifluoride (DAST)

- diethylaminosulfur triflouride

- CSJLBAMHHLJAAS-UHFFFAOYSA-N

- N-ethyl-N-(trifluoro-$l^{4}-sulfanyl)ethanamine

- N,N-diethylaminosulfur trifluoride

- FD2004

- AMY1267

- N-ethyl-N-(trifluor-lambda4-sulfanyl)ethanamin

- F0001-1088

- (Diethylamino)sulfer trifluoride

- diethylaminosulfate trifluoride

- A824005

- diethylamino sulfurtrifluoride

- C4H10F3NS

- D1868

- diethylaminosulfur trifloride

- (Diethylamino) trifluorosulfur

- EINECS 253-771-2

- diethylaminosulfurtrifloride

- MFCD00000363

- CS-W004256

- (Diethylamino) sulfur trifluoride

- DIETHYLAMINOSULFUR TRIFLUORIDE [MI]

- Diethylaminosulfur trifluorid

- diethylaminosulfer trifluoride

- 38078-09-0

- diethylamino sulphur trifluoride

- (diethylamino)-sulfur trifluoride

- BCP12989

- (n,n-diethylamino)sulfur trifluoride

- (DIETHYLAMINO)TRIFLUOROSULFUR

- DTXCID30113975

- DB-001351

- STL555399

- N-ethyl-N-(trifluoro-lambda~4~-sulfanyl)ethanamine

- BBL101603

-

- MDL: MFCD00000363

- インチ: 1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3

- InChIKey: CSJLBAMHHLJAAS-UHFFFAOYSA-N

- ほほえんだ: S(N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])(F)(F)F

- BRN: 1849066

計算された属性

- せいみつぶんしりょう: 161.048605g/mol

- ひょうめんでんか: 0

- XLogP3: 3.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 2

- どういたいしつりょう: 161.048605g/mol

- 単一同位体質量: 161.048605g/mol

- 水素結合トポロジー分子極性表面積: 4.2Ų

- 重原子数: 9

- 複雑さ: 78.4

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 茶色の液体

- 密度みつど: 1.22 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 30-32 °C/3 mmHg(lit.)

- フラッシュポイント: 華氏温度:73.4°f

摂氏度:23°c - 屈折率: 1.41-1.416

- すいようせい: ぶんかい

- PSA: 28.54000

- LogP: 2.70130

- 濃度: 1.0 M in dichloromethane

- ようかいせい: ほとんどの非極性有機溶媒に可溶性であり、通常はCH 2 Cl 2、CHCl 3、CCl 4に使用される。

- マーカー: 3113

- かんど: Moisture Sensitive

Diethylaminosulfur trifluoride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226,H302,H312,H314,H332

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2920 8/PG 1

- WGKドイツ:3

- 危険カテゴリコード: 10-14-20/21/22-34

- セキュリティの説明: S16-S26-S36/37/39-S45

- 福カードFコード:3-10-21

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:2-8°C

- リスク用語:R10; R14; R35; R5

- 包装等級:I

- 包装グループ:I

- セキュリティ用語:8

Diethylaminosulfur trifluoride 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Diethylaminosulfur trifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 969601-5G |

Diethylaminosulfur trifluoride, 95%, for synthesis |

38078-09-0 | 95% | 5G |

¥ 89 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 969601-100G |

Diethylaminosulfur trifluoride, 95%, for synthesis |

38078-09-0 | 95% | 100G |

¥ 908 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D036R-5g |

Diethylaminosulfur trifluoride |

38078-09-0 | 95% | 5g |

¥102.0 | 2022-09-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | E235253-25g |

Diethylaminosulfur trifluoride |

38078-09-0 | ≥95% | 25g |

¥1350元 | 2023-09-15 | |

| Oakwood | 002323-1Kg |

Diethylaminosulfur trifluoride |

38078-09-0 | 95% | 1kg |

$2210.00 | 2023-09-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11992-25g |

Diethylaminosulfur trifluoride, 95% |

38078-09-0 | 95% | 25g |

¥3971.00 | 2023-07-08 | |

| Oakwood | 002323-1g |

Diethylaminosulfur trifluoride |

38078-09-0 | 95% | 1g |

$2050.00 | 2024-07-19 | |

| abcr | AB115869-100 g |

Diethylaminosulfur trifluoride (DAST), 95%; . |

38078-09-0 | 95% | 100 g |

€297.30 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807438-100g |

(Diethylamino)sulfur trifluoride |

38078-09-0 | 95% | 100g |

¥839.00 | 2022-01-11 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001034-25g |

3-(1H-Tetrazol-5-yl)propan-1-amine Hydrochloride |

38078-09-0 | Tech. 90% | 25g |

120.0 | 2021-08-13 |

Diethylaminosulfur trifluoride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:38078-09-0)二乙氨基三氟化硫

注文番号:LE1739711

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

Diethylaminosulfur trifluoride 関連文献

-

1. Stereochemistry of catabolism of the DNA base thymine and of the anti-cancer drug 5-fluorouracilDavid Gani,Peter B. Hitchcock,Douglas W. Young J. Chem. Soc. Perkin Trans. 1 1985 1363

-

Martyn Frederickson,Aleksander W. Roszak,John R. Coggins,Adrian J. Lapthorn,Chris Abell Org. Biomol. Chem. 2004 2 1592

-

Yunwei Chen,Xiang Sun,Ningjie Wu,Jingbai Li,Shengnan Jin,Yongliang Zhong,Zirui Liu,Andrey Rogachev,Hyun-Soon Chong Org. Biomol. Chem. 2016 14 920

-

4. Preparation of aromatase inhibitors. Synthesis of 19,19-difluoro-4-hydroxyandrost-4-ene-3,17-dione and related compoundsJohn Mann,Barbara Pietrzak J. Chem. Soc. Perkin Trans. 1 1987 385

-

Deeksha,Bittu,Ritesh Singh Org. Biomol. Chem. 2023 21 6456

38078-09-0 (Diethylaminosulfur trifluoride) 関連製品

- 221450-78-8

- 34820-98-9

- 62747-42-6

- 202289-38-1(Bis(2-methoxyethyl)aminosulfur trifluoride)

- 51010-74-3(4-(trifluoro-λ?-sulfanyl)morpholine)

- 3880-03-3((Dimethylamino)sulfur trifluoride)

- 1550-61-4(Amidosulfurous fluoride, N,N-diethyl-)

- 50713-80-9

- 38078-09-0(Diethylaminosulfur trifluoride)

- 33946-34-8(Sulfur, trifluoro-1-piperidinyl-, (T-4)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38078-09-0)Diethylaminosulfur trifluoride

清らかである:99%/99%/99%/99%

はかる:100g/250g/1kg/25g

価格 ($):876.0/827.0/1222.0/359.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:38078-09-0)Diethylaminosulfur trifluoride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ